1,2,3,4,5-Penta-O-acetylpentitol
CAS No.: 5346-78-1
Cat. No.: VC18983077
Molecular Formula: C15H22O10
Molecular Weight: 362.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5346-78-1 |
|---|---|
| Molecular Formula | C15H22O10 |
| Molecular Weight | 362.33 g/mol |
| IUPAC Name | 2,3,4,5-tetraacetyloxypentyl acetate |
| Standard InChI | InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
| Standard InChI Key | NVKPIAUSOPISJK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
1,2,3,4,5-Penta-O-acetylpentitol, systematically named 2,3,4,5-tetraacetyloxypentyl acetate, is a fully acetylated derivative of pentitols. Its molecular structure features five acetyl groups attached to the hydroxyl positions of a pentitol backbone, rendering it highly lipophilic and reactive toward nucleophilic substitution. The compound is identified by multiple CAS registry numbers, including 5346-78-1, 6330-69-4, and 5401-55-8, reflecting its diverse synthetic pathways and applications.
Molecular and Structural Data
The compound’s IUPAC name, 2,3,4,5-tetraacetyloxypentyl acetate, delineates its acetylated configuration. Its Standard InChI key, InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H, provides a precise representation of its atomic connectivity and stereochemistry. The acetyl groups stabilize the pentitol backbone, facilitating its use in further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.33 g/mol |
| CAS Numbers | 5346-78-1, 6330-69-4, 5401-55-8 |
| IUPAC Name | 2,3,4,5-tetraacetyloxypentyl acetate |
Synthesis and Optimization
The synthesis of 1,2,3,4,5-penta-O-acetylpentitol typically involves the acetylation of pentitols under controlled conditions. Arabitol or xylitol is treated with acetic anhydride in the presence of a catalyst such as pyridine or DMAP, which facilitates the nucleophilic acyl substitution of hydroxyl groups. This exothermic reaction requires temperature regulation to prevent side reactions, with optimal yields achieved at temperatures below 35°C .
Reaction Mechanism
The acetylation proceeds via the formation of an acylpyridinium intermediate when acetic anhydride reacts with pyridine. This intermediate subsequently transfers the acetyl group to the pentitol’s hydroxyl oxygen, culminating in the fully acetylated product. The reaction’s efficiency hinges on the stoichiometric excess of acetic anhydride and the catalytic role of DMAP, which enhances reaction rates by stabilizing transition states.
Industrial and Laboratory-Scale Production
Industrial-scale production often employs continuous-flow reactors to maintain temperature control and improve yield consistency. Laboratory syntheses, conversely, utilize batch processes with recrystallization from ethanol or ethyl acetate to purify the product . Recent advancements highlight the use of microwave-assisted acetylation, reducing reaction times from hours to minutes while maintaining high purity .
Applications in Organic Synthesis
1,2,3,4,5-Penta-O-acetylpentitol’s acetyl groups act as protective moieties, enabling its use as a precursor in complex organic syntheses. Its applications span carbohydrate chemistry, medicinal chemistry, and materials science.
Heterocyclic Compound Synthesis
In a seminal 1999 study, the compound was converted into 6-methyl-3-(1,2,3,4,5-penta-O-acetyl-pentitol-1-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles through reaction with 4-amino-5-mercapto-1,2,4-triazoles . Vicinal coupling constants () derived from -NMR spectra revealed the favored gauche conformations of the pentitol backbone, critical for the compound’s bioactivity .
Benzofuranone Derivatives
Reactions with cyclohexane-1,3-diones yield 3,5,6,7-tetrahydro-2-hydroxyimino-3-(penta-O-acetylpentitol-1-yl)benzofuran-4(2H)-ones, as demonstrated in a 1985 study . The mechanism involves Michael addition of the nitroolefinic sugar to the dione, followed by cyclization to form the benzofuranone core. Structural elucidation via -NMR confirmed the R-configuration at the C-3 position, underscoring the stereochemical fidelity of the reaction .
Spectral Characterization and Analytical Methods
The compound’s structural validation relies on spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Mass Spectrometry
GC-MS analysis of 1,2,3,4,5-penta-O-acetylpentitol reveals characteristic fragments at m/z 43 (acetyl ion), m/z 115 (pentitol backbone fragment), and m/z 145 (acetylated pentitol segment). These peaks aid in qualitative identification and purity assessment.
Nuclear Magnetic Resonance
-NMR spectra exhibit signals for acetyl methyl groups at δ 1.98–2.10 ppm, while the pentitol backbone protons resonate between δ 3.50–5.30 ppm . -NMR further confirms acetyl carbonyl carbons at δ 169.0–170.5 ppm and anomeric carbons at δ 90–95 ppm .
Biological Relevance and Derivatives
While 1,2,3,4,5-penta-O-acetylpentitol itself lacks direct biological activity, its deacetylated derivatives and structural analogs exhibit promising pharmacological properties. For instance, pentagalloyl glucose, a related galloylated carbohydrate, demonstrates anticancer activity by inhibiting matrix metalloproteinases (MMPs) in squamous cell carcinoma . Such findings suggest that functionalization of the pentitol backbone could unlock therapeutic potential, though further studies are needed to explore structure-activity relationships.
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